N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine

Overview

Description

Chimassorb LS 944LD, also known as Chimassorb 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS). It is highly effective as a long-term thermal stabilizer in thin and thick articles and shows good extraction resistance . Its areas of application include polyolefins (PP, PE), olefin copolymers such as EVA as well as blends of polypropylene with elastomers .

Synthesis Analysis

A high-performance liquid chromatography (HPLC) method is presented for the determination of Chimassorb 944 in a polymeric matrix. A reversed-phase column octadecyl silane (ODS) is used as a stationary phase. As a mobile phase, a mixture of THF:methanol:triethanol amine (90:10:1.5) (v:v:w) is used .Molecular Structure Analysis

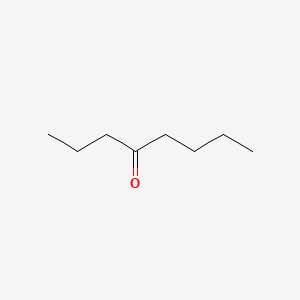

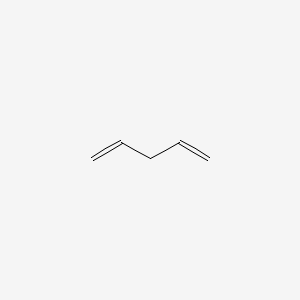

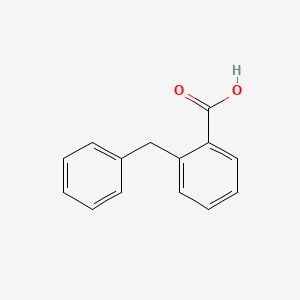

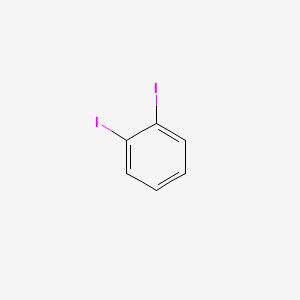

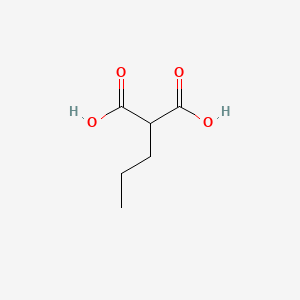

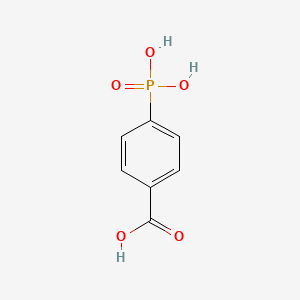

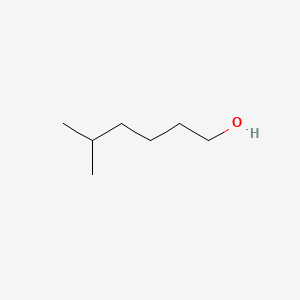

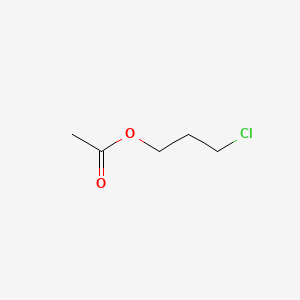

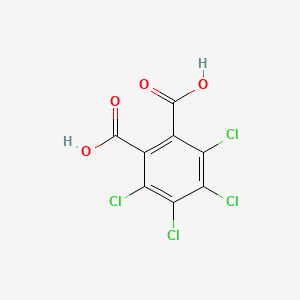

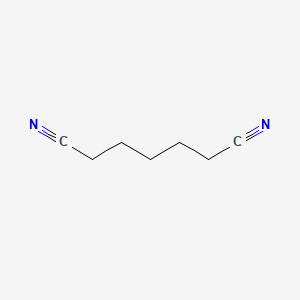

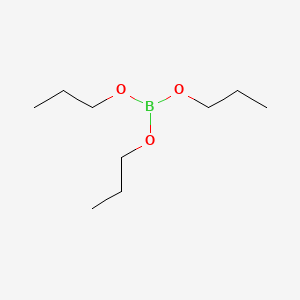

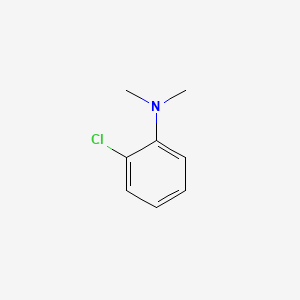

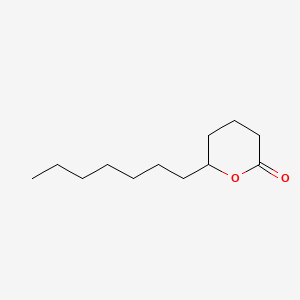

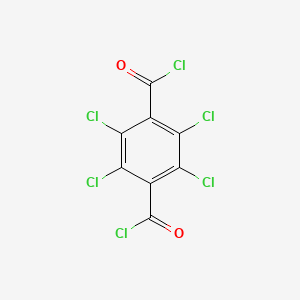

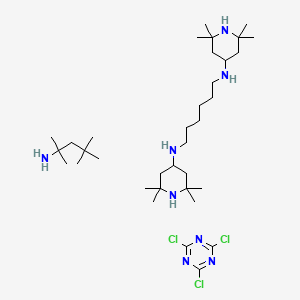

The molecular structure of Chimassorb LS 944LD is complex and involves multiple components. The primary components include N,N’-Bis (2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,4,4-trimethylpentan-2-amine .Chemical Reactions Analysis

Chimassorb 944 is a high molecular weight hindered amine light stabilizer (HALS). It shows excellent compatibility, good resistance to extraction, and low volatility .Physical and Chemical Properties Analysis

The physical and chemical properties of Chimassorb LS 944LD are complex due to its high molecular weight and the presence of multiple components. It has a molecular weight of 708.3 g/mol .Scientific Research Applications

1. Chromatographic Analysis

ChimassorbTM 944, a hindered amine additive, is identifiable in polyethylene using chromatographic techniques. Size-exclusion-non-aqueous reversed-phase chromatography effectively separates Chimassorb 944 from other polyolefin additives. This method allows the determination of Chimassorb 944 concentrations ranging from 0.05% to 10% (Gharfeh, 1987).

2. Stability and Degradation in Various Environments

Research has explored the degradation of Chimassorb 944 in low-density polyethylene (LDPE) when exposed to different environments. The stabilizer's loss and the polymeric matrix's structural changes are influenced by exposure conditions. Different degradation products of Chimassorb 944 were identified in various environments (Haider & Karlsson, 2001).

3. Liquid Chromatographic Methods for Safety Analysis

Ultra performance liquid chromatography (UPLC) with UV detection has been developed to determine levels of Chimassorb 944 in polyolefins, aiding in safety analysis and compliance with legal requirements (Noguerol-Cal et al., 2010).

4. Migration and Release in Simulated Landfills

A study focused on the migration and release of Chimassorb 944 from LDPE film in simulated landfill environments. Factors like temperature, pH, and solid-to-liquid ratios were considered, affecting the release rate and degradation of the polymeric matrix (Haider & Karlsson, 1999).

5. Synergistic Effects in Polyethylene

The synergistic effect of novel synthesized oligomeric amines with Chimassorb 944 was studied in medium-density polyethylene (MDPE). This research helps understand the interactions and effectiveness of combined stabilizers under various aging conditions (Jasso et al., 2004).

6. Application in Polypropylene Fibers

Optimal methods for incorporating Chimassorb 944 in polypropylene fibers were found, enhancing UV resistance and maintaining physical strength after prolonged exposure (Kolontai & Ignat'eva, 2001).

7. Stability and Degradation in Marine Environments

Chimassorb 944's effectiveness in stabilizing polypropylene geotextiles in marine environments was studied. The stabilizer enhanced resistance to weathering, seawater, and tidal actions, demonstrating its suitability for coastal engineering applications (Carneiro et al., 2018).

Mechanism of Action

Target of Action

Chimassorb LS 944LD, also known as Chimassorb® 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS) . Its primary targets are polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . It is also effective in polyacetals, polyamides, polyurethanes, flexible and rigid PVC, PVC blends, and certain styrenic elastomer and adhesive specialty applications .

Mode of Action

Chimassorb LS 944LD acts by absorbing UV light and converting it into heat . This prevents degradation and discoloration of the materials it is applied to . Its high thermal stability and low volatility make it suitable for long-term protection .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Chimassorb LS 944LD, we can discuss its properties related to its distribution and stability. It shows excellent compatibility, good resistance to extraction, and low volatility . These properties suggest that once applied, Chimassorb LS 944LD remains stable and effective over time.

Result of Action

Chimassorb LS 944LD imparts excellent light stability to thin articles, particularly fibers and films . In thick cross sections, it is specifically suitable for polyethylene articles . It is highly effective as a long-term thermal stabilizer in both thin and thick articles and shows good extraction resistance .

Action Environment

The action of Chimassorb LS 944LD can be influenced by environmental factors such as light and heat. For instance, the presence of a UV absorber (e.g., Tinuvin® 326/328 or Chimassorb® 81) is recommended for unpigmented or slightly pigmented articles or to improve the light fastness of certain organic pigments . This suggests that the efficacy and stability of Chimassorb LS 944LD can be enhanced in certain environmental conditions.

Biochemical Analysis

Biochemical Properties

Chimassorb LS 944LD plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a stabilizer by inhibiting the degradation of polymers through the scavenging of free radicals generated by ultraviolet radiation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. Additionally, Chimassorb LS 944LD can bind to proteins and other biomolecules, forming stable complexes that prevent oxidative damage .

Cellular Effects

Chimassorb LS 944LD has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative stress and maintains cellular homeostasis. Furthermore, Chimassorb LS 944LD can affect mitochondrial function by reducing the production of reactive oxygen species and enhancing ATP synthesis .

Molecular Mechanism

The molecular mechanism of Chimassorb LS 944LD involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. Chimassorb LS 944LD can bind to free radicals, neutralizing them and preventing oxidative damage to cellular components. It also inhibits enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chimassorb LS 944LD change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to ultraviolet radiation can lead to the gradual breakdown of Chimassorb LS 944LD, reducing its effectiveness as a stabilizer. Long-term studies have shown that the compound can maintain cellular function and protect against oxidative damage for extended durations, making it a reliable additive in polymer applications .

Dosage Effects in Animal Models

The effects of Chimassorb LS 944LD vary with different dosages in animal models. At low doses, the compound effectively protects against oxidative stress and maintains cellular homeostasis. At higher doses, Chimassorb LS 944LD can exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s protective effects while minimizing potential toxicity .

Metabolic Pathways

Chimassorb LS 944LD is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, promoting the detoxification of reactive oxygen species. Additionally, Chimassorb LS 944LD can influence the metabolism of lipids and carbohydrates by modulating key enzymes involved in these pathways. These interactions help maintain cellular homeostasis and protect against oxidative damage .

Transport and Distribution

Within cells and tissues, Chimassorb LS 944LD is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake and distribution to target sites. Additionally, Chimassorb LS 944LD can interact with binding proteins, forming stable complexes that enhance its localization and accumulation within cells. These interactions ensure the compound’s effective distribution and activity within cellular compartments .

Subcellular Localization

Chimassorb LS 944LD exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Chimassorb LS 944LD can accumulate in mitochondria, where it exerts its protective effects by reducing reactive oxygen species production and enhancing ATP synthesis. Additionally, the compound can localize to the nucleus, where it modulates gene expression and protects against oxidative damage .

Properties

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECYURYFJYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70624-18-9 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

708.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70624-18-9, 71878-19-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.